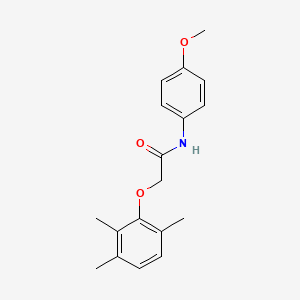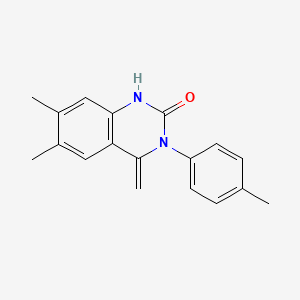
2-(1,3-benzoxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis of quinazolinone derivatives, including structures related to 2-(1,3-benzoxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone, typically involves cyclization-alkoxycarbonylation reactions. These reactions are facilitated by palladium-catalyzed processes under specific conditions (Costa et al., 2004)(Costa et al., 2004). Another approach involves three-component reactions, leading to the synthesis of quinazolinone derivatives with high yields and structural specificity (Mousavi et al., 2015)(Mousavi et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives, including the compound , is characterized by the presence of quinazolinone core, which often undergoes various substitution reactions to achieve desired properties. X-ray diffraction analysis and spectroscopic methods such as NMR and IR are typically used to determine and verify the molecular structure of these compounds (Rajamani & Bhaskar, 2021)(Rajamani & Bhaskar, 2021).
Chemical Reactions and Properties
Quinazolinones participate in a variety of chemical reactions, including cyclization, hydroamination, and coupling reactions. These reactions are crucial for the functionalization of the quinazolinone nucleus and the introduction of various substituents that impact the compound's chemical properties (Mahdavi et al., 2013)(Mahdavi et al., 2013). Electrochemical methods have also been developed for synthesizing disulfides of related compounds, demonstrating the versatility of quinazolinones in chemical synthesis (Esmaili & Nematollahi, 2013)(Esmaili & Nematollahi, 2013).
Physical Properties Analysis
The physical properties of quinazolinones, such as melting points, solubility, and stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals. Detailed analysis of these properties requires empirical studies and comparison with structurally similar compounds.
Chemical Properties Analysis
The chemical properties of quinazolinones, including reactivity, acidity, and the nature of their interactions with biological targets, are a focus of research. These properties are determined by the quinazolinone core structure as well as the nature and position of substituents on the ring. Studies on benzoquinone derivatives related to quinazolinones provide insights into the potential covalent-binding interactions and inhibitory activities of these compounds (Wissner et al., 2005)(Wissner et al., 2005).
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-10-15-12(8-18(2,3)9-13(15)23)20-16(19-10)22-17-21-11-6-4-5-7-14(11)24-17/h4-7H,8-9H2,1-3H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGPNSOPJNARPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=NC4=CC=CC=C4O3)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-cyano-4,5-dimethyl-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B5677138.png)

![1-(7-methyl-2,3-diphenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5677145.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5677151.png)
![2-(2,4-dichlorophenoxy)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}acetamide](/img/structure/B5677152.png)
![N-[1-(1H-indol-2-yl)ethyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5677167.png)

![4-ethyl-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B5677180.png)
![(3R*,4R*)-1-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5677182.png)
![N-[3-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B5677203.png)
![N-(3-chlorophenyl)-N'-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5677209.png)
![N'-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-N,N-dimethylurea](/img/structure/B5677219.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5677227.png)
![N,N-dimethyl-1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine](/img/structure/B5677236.png)